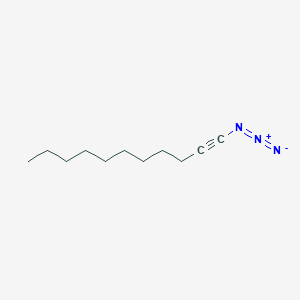

1-Azidoundec-1-yne

Description

1-Azidoundec-1-yne (C₁₁H₁₉N₃) is a terminal alkyne functionalized with an azide group at the first carbon of an 11-carbon chain. This compound combines two highly reactive functional groups—azide (-N₃) and alkyne (-C≡CH)—making it a critical reagent in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Its molecular weight is 193.3 g/mol, and its structure enables efficient formation of 1,4-disubstituted 1,2,3-triazoles, which are valuable in drug discovery, polymer science, and bioconjugation .

Key properties include:

- Reactivity: The terminal alkyne and azide groups undergo rapid, selective cycloaddition under mild conditions.

- Stability: The compound is thermally sensitive due to the azide group, requiring storage at low temperatures (-20°C) to prevent decomposition.

- Applications: Widely used in bioorthogonal labeling, material crosslinking, and pharmaceutical synthesis.

Properties

CAS No. |

832726-27-9 |

|---|---|

Molecular Formula |

C11H19N3 |

Molecular Weight |

193.29 g/mol |

IUPAC Name |

1-azidoundec-1-yne |

InChI |

InChI=1S/C11H19N3/c1-2-3-4-5-6-7-8-9-10-11-13-14-12/h2-9H2,1H3 |

InChI Key |

UYQIAIHQBSWCLE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC#CN=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Azidoundec-1-yne can be synthesized through a multi-step process involving the conversion of undec-10-yn-1-yl methanesulfonate to the desired azide compound. The reaction typically involves the use of sodium azide (NaN₃) and sodium iodide (NaI) in dimethyl sulfoxide (DMSO) as the solvent. The reaction mixture is stirred at room temperature for an extended period, usually around 16 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory-scale preparation. The scalability of the process depends on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-Azidoundec-1-yne undergoes various types of chemical reactions, including:

Cycloaddition Reactions: The compound participates in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, which are widely used in bioconjugation and material sciences.

Substitution Reactions: The azide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Cycloaddition Reactions: Typically involve the use of cyclooctynes or other strained alkynes as reaction partners. The reactions are often carried out in the absence of copper catalysts to avoid toxicity issues.

Substitution Reactions: Common reagents include nucleophiles such as amines or phosphines, which can react with the azide group to form corresponding substituted products.

Major Products Formed

Cycloaddition Reactions: The major products are triazoles, which are valuable intermediates in pharmaceuticals and materials science.

Substitution Reactions: The products depend on the nature of the substituent introduced but generally include amines, phosphines, or other functionalized derivatives.

Scientific Research Applications

1-Azidoundec-1-yne has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.

Mechanism of Action

The mechanism of action of 1-azidoundec-1-yne primarily involves its reactivity with other molecules through cycloaddition and substitution reactions. The azide group is highly reactive and can participate in click chemistry reactions, forming stable triazole rings. These reactions are often bioorthogonal, meaning they can occur in biological systems without interfering with native biochemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 1-Azidoundec-1-yne, it is compared to structurally or functionally analogous compounds (Table 1).

Table 1: Comparative Analysis of this compound and Analogues

| Compound | Formula | Molecular Weight (g/mol) | Reactivity (CuAAC Efficiency*) | Stability (Thermal Decomposition Temp) | Applications |

|---|---|---|---|---|---|

| This compound | C₁₁H₁₉N₃ | 193.3 | High (95% yield in 1 h) | 25°C (decomposes above 40°C) | Drug discovery, bioconjugation |

| 1-Azidododec-1-yne | C₁₂H₂₁N₃ | 207.3 | Moderate (85% yield in 2 h) | 30°C | Polymer crosslinking |

| Phenyl Azide | C₆H₅N₃ | 121.1 | Low (50% yield in 4 h) | 60°C | Explosives, photolithography |

| Propargyl Alcohol | C₃H₄O | 56.06 | N/A (lacks azide) | Stable up to 200°C | Solvent, intermediate synthesis |

*CuAAC efficiency measured under standard conditions (CuSO₄, sodium ascorbate, room temperature).

Key Findings:

Chain Length Effects :

- Compared to 1-Azidododec-1-yne (C₁₂), the shorter carbon chain of this compound (C₁₁) enhances solubility in polar solvents (e.g., DMSO), improving reaction kinetics in aqueous biological systems .

- Longer chains (e.g., C₁₂) reduce steric hindrance but increase hydrophobicity, limiting biomedical applications.

Azide Group Reactivity :

- Phenyl azide exhibits lower CuAAC efficiency due to electron-withdrawing aromatic groups, which destabilize the transition state .

- Aliphatic azides like this compound show higher reactivity, attributed to electron-donating alkyl chains.

Thermal Stability :

- This compound decomposes at lower temperatures (<40°C) than phenyl azide, necessitating careful handling.

Functional Group Synergy :

- Propargyl alcohol lacks an azide group, rendering it unsuitable for click chemistry but stable for industrial uses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.